Deuterium sulfide

Descripción general

Descripción

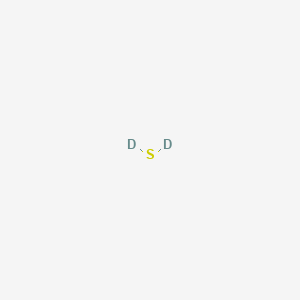

Deuterium sulfide, also known as this compound, is a deuterated form of hydrogen sulfide. Its chemical formula is D₂S, and it has a molecular weight of 36.093. This compound is used in various scientific research applications due to its unique properties, including its isotopic labeling which makes it useful in spectroscopic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deuterium sulfide can be synthesized by the reaction of deuterium oxide (D₂O) with aluminum sulfide (Al₂S₃). The reaction proceeds as follows: [ \text{Al}_2\text{S}_3 + 6\text{D}_2\text{O} \rightarrow 3\text{D}_2\text{S} + 2\text{Al}(\text{OD})_3 ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, hydrogen sulfide-d2 can be produced by the exchange reaction between hydrogen sulfide (H₂S) and deuterium gas (D₂) in the presence of a catalyst. This method allows for the large-scale production of deuterium-labeled compounds.

Análisis De Reacciones Químicas

Types of Reactions: Deuterium sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to deuterium sulfate (D₂SO₄) using oxidizing agents such as oxygen or chlorine. [ \text{D}_2\text{S} + 2\text{O}_2 \rightarrow \text{D}_2\text{SO}_4 ]

Reduction: It can be reduced to deuterium gas (D₂) and elemental sulfur using reducing agents like lithium aluminum hydride (LiAlH₄). [ \text{D}_2\text{S} + 4\text{LiAlH}_4 \rightarrow 2\text{D}_2 + \text{Li}_2\text{S} + 2\text{Al}_2\text{O}_3 ]

Substitution: this compound can undergo substitution reactions with halogens to form deuterium halides and sulfur. [ \text{D}_2\text{S} + \text{Cl}_2 \rightarrow 2\text{DCl} + \text{S} ]

Common Reagents and Conditions:

Oxidation: Oxygen or chlorine gas under controlled temperature and pressure.

Reduction: Lithium aluminum hydride in an inert atmosphere.

Substitution: Halogens like chlorine or bromine at room temperature.

Major Products:

Oxidation: Deuterium sulfate (D₂SO₄)

Reduction: Deuterium gas (D₂) and elemental sulfur

Substitution: Deuterium halides (DCl, DBr) and sulfur

Aplicaciones Científicas De Investigación

Deuterium sulfide is widely used in scientific research due to its unique properties:

Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: this compound is used in studies involving sulfur metabolism and enzymatic reactions.

Medicine: It is used in the development of deuterium-labeled drugs for pharmacokinetic studies.

Industry: this compound is used in the production of deuterium-labeled compounds for various industrial applications.

Mecanismo De Acción

Deuterium sulfide exerts its effects through various molecular targets and pathways:

Enzymatic Reactions: It participates in enzymatic reactions involving sulfur metabolism, where it acts as a substrate or inhibitor.

Cell Signaling: this compound can modulate cellular signaling pathways by interacting with specific receptors and enzymes.

Oxidative Stress: It can influence oxidative stress responses by acting as an antioxidant or pro-oxidant, depending on the cellular context.

Comparación Con Compuestos Similares

Deuterium sulfide can be compared with other similar compounds such as:

Hydrogen sulfide (H₂S): The non-deuterated form, which is more commonly found in nature and has similar chemical properties but different isotopic composition.

Deuterium oxide (D₂O): Another deuterium-labeled compound used in various scientific studies, but with different chemical properties and applications.

Deuterium chloride (DCl): A deuterium-labeled halide used in chemical synthesis and analysis.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly useful in spectroscopic studies and as a tracer in various chemical and biological processes.

Propiedades

IUPAC Name |

(2H2)sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2S/h1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSOTUBLDIXVET-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]S[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159324 | |

| Record name | Hydrogen sulfide-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13536-94-2 | |

| Record name | Hydrogen sulfide-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen sulfide-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13536-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of deuterium sulfide?

A1: this compound, also known as hydrogen sulfide-d2, has the molecular formula D2S. Its molecular weight is 36.03 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Various spectroscopic methods have been employed to study D2S. These include:* Infrared (IR) spectroscopy: Provides information about molecular vibrations and rotations. Studies have investigated the fundamental vibrational modes (ν1, ν2, ν3) and analyzed rotational constants [, , , , ].* Raman spectroscopy: Complementary to IR, also probes molecular vibrations. Used to study D2S in gas, liquid, and solid phases []. * Deuteron Magnetic Resonance (DMR): Explores the deuterium nucleus's magnetic properties to understand molecular structure and dynamics in different phases of solid D2S [].* X-ray Absorption Near-Edge Structure (XANES): Provides insights into electronic structure and bonding by probing core-level excitations at the sulfur L2,3 edge [, ].

Q3: How does the substitution of hydrogen with deuterium affect the physical properties of hydrogen sulfide?

A3: Deuterium, being heavier than hydrogen, leads to isotopic effects:* Vapor Pressure: Interestingly, an isotopic vapor pressure crossover point exists at -48 °C. Above this temperature, D2S is more volatile than H2S, while below it, the reverse is true [].* Solubility: The solubility of D2S in D2O is lower compared to H2S in H2O, with the difference being most pronounced around 40 °C [].

Q4: How does pressure affect the stability of solid this compound?

A4: High-pressure studies using Raman spectroscopy revealed a pressure-induced phase transition in solid D2S near 10 GPa, indicating a change in its structural arrangement []. Further research using both Raman and infrared spectroscopy showed that at pressures exceeding 27 GPa, D2S dissociates to form various allotropes of sulfur, including helical and cyclic forms [].

Q5: How does this compound participate in chemical reactions as a reagent?

A5: * Deuterium Atom Abstraction: D2S acts as a source of deuterium atoms in reactions with methyl radicals, providing insights into reaction kinetics and mechanisms []. This type of reaction is valuable for isotopic labeling studies.* Radical Quenching: D2S effectively quenches stable free radicals in biological systems like soy proteins, enabling the identification and quantification of radical-bearing amino acids using mass spectrometry [].

Q6: What is the role of this compound in studies of radiolysis?

A6: D2S acts as both an electron and positive ion scavenger during the radiolysis of liquid hydrocarbons. This property allows researchers to investigate the mechanisms of radiation-induced chemical reactions and quantify the yields of reactive species like hydrogen atoms and ions [, ].

Q7: How is computational chemistry used to study the reactions of this compound?

A7: Electronic structure calculations complement experimental work, providing detailed information on: * Reaction Mechanisms: Computational studies help elucidate the reaction pathways for reactions like the interaction of the D1-silylidyne radical (SiD) with D2S, revealing intermediates and transition states [].* Energetics: Calculations offer insights into the energy changes associated with various reaction steps, determining whether they are barrierless, exoergic, or endoergic [].

Q8: What is the relevance of this compound in astrochemistry?

A8: The reaction of SiD with D2S is relevant to the formation of silicon- and sulfur-containing molecules in interstellar space. Astrochemical models, informed by experimental and computational data, predict detectable abundances of these molecules in regions like the Orion Kleinmann-Low nebula [].

Q9: How is this compound utilized in food science research?

A9: The ability of D2S to quench stable free radicals is particularly useful in food science for studying oxidative processes. For example, it was applied to investigate the distribution of stable free radicals among amino acids in isolated soy proteins [] and to understand thermally stimulated luminescence in these proteins [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)